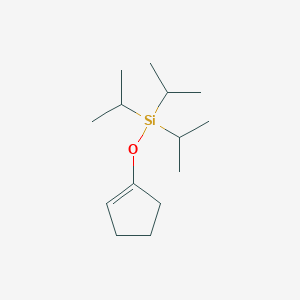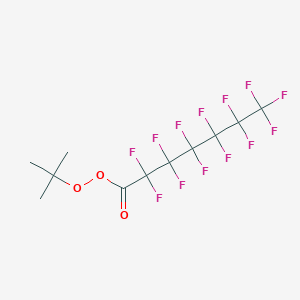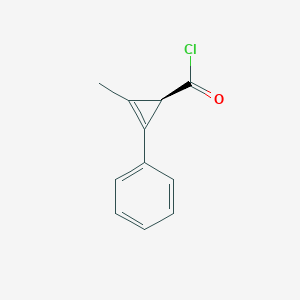
(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride is an organic compound with a unique structure characterized by a cyclopropene ring substituted with a methyl group, a phenyl group, and a carbonyl chloride group. This compound is of interest in organic chemistry due to its potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The resulting cyclopropane derivative is then subjected to chlorination to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the reactivity of the intermediates and the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Addition Reactions: The cyclopropene ring can participate in addition reactions with electrophiles or nucleophiles, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Amides, Esters, Thioesters: From substitution reactions.
Carboxylic Acids, Alcohols: From oxidation and reduction reactions.
Ring-Opened or Expanded Products: From addition reactions.
Applications De Recherche Scientifique
(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making the compound a useful intermediate in various chemical reactions. The cyclopropene ring’s strained structure also contributes to its reactivity, allowing it to participate in ring-opening and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-2-Methyl-3-phenylcyclopropane-1-carbonyl chloride: Lacks the double bond in the cyclopropene ring.
(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-amine: Contains an amine group instead of a carbonyl chloride group.
Uniqueness
The presence of both the cyclopropene ring and the carbonyl chloride group in (1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride makes it unique. This combination of functional groups imparts distinct reactivity and potential for diverse applications in organic synthesis and research.
Propriétés
Numéro CAS |
82555-70-2 |
|---|---|
Formule moléculaire |
C11H9ClO |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
(1R)-2-methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-6,10H,1H3/t10-/m1/s1 |
Clé InChI |
AMRHHKUSKGEMGM-SNVBAGLBSA-N |
SMILES isomérique |
CC1=C([C@@H]1C(=O)Cl)C2=CC=CC=C2 |
SMILES canonique |
CC1=C(C1C(=O)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


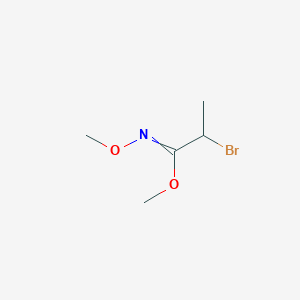
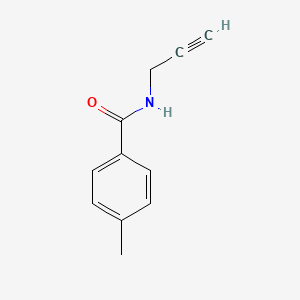
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)
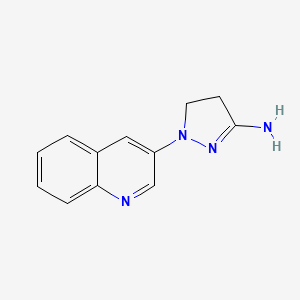


![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
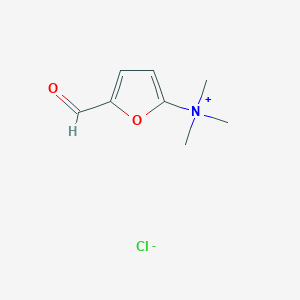
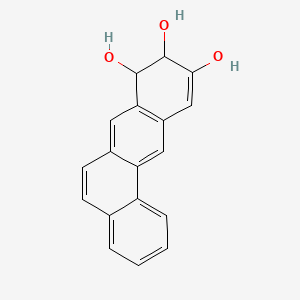
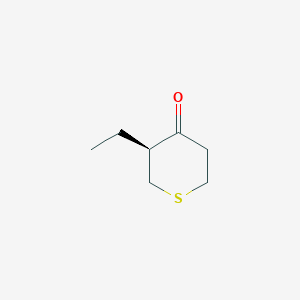
![N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide](/img/structure/B14426909.png)
![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
